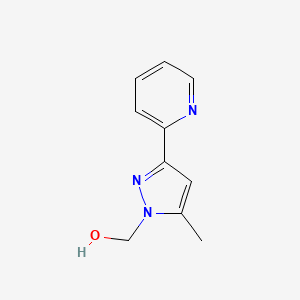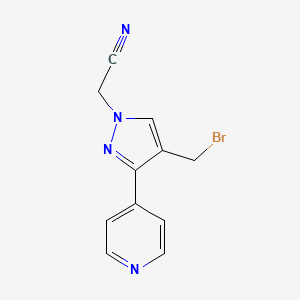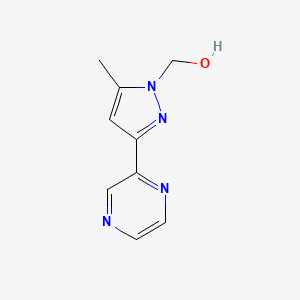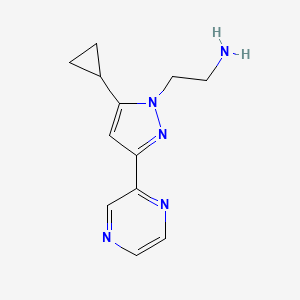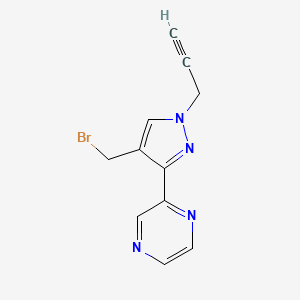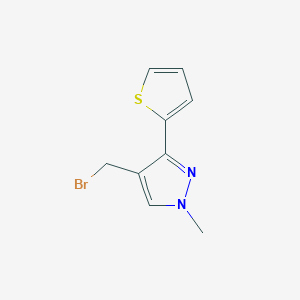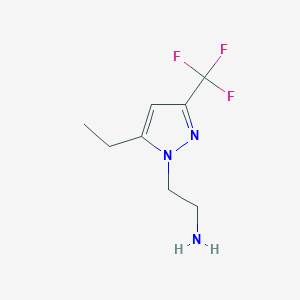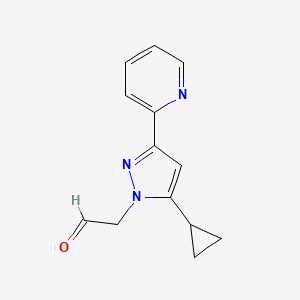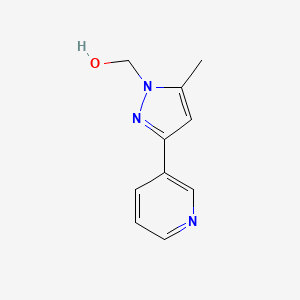
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
説明
4-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine, also known as 4-BIMP, is a heterocyclic compound that has been extensively studied for its various properties and applications. It is an aromatic compound with a unique structure that is composed of a pyrazole ring, a pyridine ring, and a bromine atom. 4-BIMP has been used in various scientific and industrial applications, such as in organic synthesis, catalysis, and drug design.
科学的研究の応用
Synthesis and Characterization
Synthesis and Separation : The bifunctional chelate intermediate of time-resolved fluorescence immunoassay, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized from a related compound and characterized using various techniques, including IR, 1HNMR, and GC-MS. This work provides insights into reaction conditions and mechanisms, crucial for understanding the synthesis of such compounds (Pang Li-hua, 2009).
Photoinduced Tautomerization : A study on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including compounds with structural similarities to 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine, revealed three types of photoreactions. These include excited-state intramolecular and intermolecular proton transfer, showcasing the compound's potential in photochemical applications (V. Vetokhina et al., 2012).
N-arylation Studies : Research on the N-pyridylation of 3-alkoxypyrazoles, using compounds like 2, 3, or 4-bromopyridines, elucidates the structure and potential chemical transformations of these isomers. This is essential for understanding the chemical behavior of similar pyrazole-pyridine compounds (S. Guillou et al., 2010).
Ligand and Coordination Chemistry
Role in Ligand Color Tuning : A study on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives of pyrazolylpyridine, highlights the essential role of the ancillary ligand in tuning the color of such complexes. This is significant for understanding the electronic properties and potential applications in photophysical devices (S. Stagni et al., 2008).
Synthesis and Coordination Chemistry : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which share a structural resemblance to the compound , have been used as ligands. Their complex chemistry includes applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (M. Halcrow, 2005).
Biochemical and Biological Studies
Antimicrobial Activity : Compounds like pyrazolo[3,4-b]pyridines have been shown to possess antimicrobial properties. This information is crucial for understanding the biological activities and potential applications of similar compounds in medicine and pharmacology (N. Desai et al., 2022).
Biomedical Applications : A review covering the biomedical applications of pyrazolo[3,4-b]pyridines, a group that includes compounds structurally similar to the one , provides comprehensive insights into their potential use in various medical fields (Ana Donaire-Arias et al., 2022).
作用機序
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For example, imidazole derivatives have been found to affect a broad range of chemical and biological properties .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
特性
IUPAC Name |
4-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAJYAEJCMBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



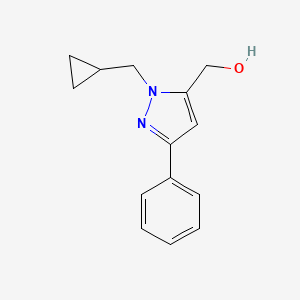
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
